molecular formula C36H41N5O11 B12324695 Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC

Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC

Cat. No.: B12324695
M. Wt: 719.7 g/mol
InChI Key: HOKKGJXGOTWVKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The use of high-throughput synthesis and purification methods ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for enzymes such as chymotrypsin and peptidyl prolyl isomerases. The cleavage of the peptide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected and quantified .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic cleavage of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which is used as a readout for enzyme activity .

Scientific Research Applications

Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is widely used in scientific research for:

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC involves its recognition and cleavage by specific enzymes. The peptide sequence is designed to be a substrate for enzymes like chymotrypsin and peptidyl prolyl isomerases. Upon enzymatic cleavage, the AMC moiety is released, producing a fluorescent signal. This fluorescence can be measured to determine enzyme activity and kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific peptide sequence and stereochemistry, which make it a suitable substrate for a distinct set of enzymes. Its ability to release a fluorescent signal upon cleavage allows for sensitive and quantitative measurement of enzyme activity, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C36H41N5O11

Molecular Weight

719.7 g/mol

IUPAC Name

4-[2-(3-carboxypropanoylamino)propanoylamino]-5-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)

InChI Key

HOKKGJXGOTWVKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O

Origin of Product

United States

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